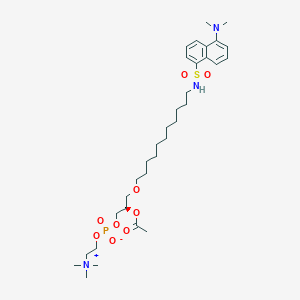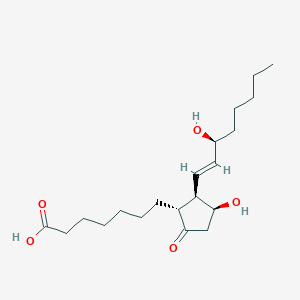
11-Épiprostaglandine E1
Vue d'ensemble
Description
. Ce composé a suscité un intérêt considérable dans la recherche scientifique en raison de ses propriétés de liaison puissantes et sélectives.
Applications De Recherche Scientifique
BU-239 hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.
Industry: BU-239 is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
BU-239 exerts its effects by binding to the imidazoline I2 receptors. This binding modulates the activity of these receptors, leading to various downstream effects. The molecular targets include specific proteins and enzymes associated with the imidazoline receptors. The pathways involved in the mechanism of action include signal transduction pathways that regulate cellular responses .
Safety and Hazards
Orientations Futures
One of the more recent management strategies is the use of prostaglandin E1 (PGE1) infusion in the management of pulmonary hypertension (PH) associated with congenital diaphragmatic hernia (CDH). PGE1 is widely used in the NICU in critical congenital cardiac disease to maintain ductal patency and facilitate pulmonary and systemic blood flow . This paper reviews the current evidence for use of PGE1 in the CDH population and the opportunities for future investigations .
Analyse Biochimique
Biochemical Properties
11-Epiprostaglandin E1 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase and prostaglandin receptors. Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins, including 11-Epiprostaglandin E1. This compound binds to prostaglandin receptors, particularly EP receptors, which mediate its effects on smooth muscle contraction, inflammation, and vasodilation .
Cellular Effects
11-Epiprostaglandin E1 influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In vascular smooth muscle cells, 11-Epiprostaglandin E1 induces relaxation and inhibits platelet aggregation, contributing to its vasodilatory and anti-thrombotic effects. It also modulates inflammatory responses by affecting the expression of cytokines and other inflammatory mediators .
Molecular Mechanism
The molecular mechanism of 11-Epiprostaglandin E1 involves binding to EP receptors on the cell surface. This binding activates intracellular signaling cascades, including the cyclic AMP (cAMP) pathway. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates target proteins involved in smooth muscle relaxation and inhibition of platelet aggregation. Additionally, 11-Epiprostaglandin E1 can inhibit the activation of nuclear factor-kappa B (NF-κB), reducing the expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11-Epiprostaglandin E1 can vary over time. The compound is relatively stable under physiological conditions but can degrade over extended periods. Studies have shown that 11-Epiprostaglandin E1 maintains its biological activity for several hours in vitro. Long-term exposure to 11-Epiprostaglandin E1 can lead to sustained vasodilation and anti-inflammatory effects, although the exact duration of these effects may depend on the experimental conditions .
Dosage Effects in Animal Models
The effects of 11-Epiprostaglandin E1 in animal models are dose-dependent. At low doses, it exhibits vasodilatory and anti-thrombotic effects without significant adverse effects. At higher doses, 11-Epiprostaglandin E1 can cause hypotension and other cardiovascular effects. Toxicity studies in animal models have shown that extremely high doses can lead to gastrointestinal disturbances and renal impairment .
Metabolic Pathways
11-Epiprostaglandin E1 is involved in several metabolic pathways. It is synthesized from arachidonic acid through the action of cyclooxygenase enzymes. Once formed, 11-Epiprostaglandin E1 can be further metabolized by enzymes such as 15-hydroxyprostaglandin dehydrogenase, which converts it into inactive metabolites. These metabolic pathways regulate the levels and activity of 11-Epiprostaglandin E1 in tissues .
Transport and Distribution
Within cells and tissues, 11-Epiprostaglandin E1 is transported and distributed through various mechanisms. It can diffuse across cell membranes and bind to specific transport proteins that facilitate its movement. In the bloodstream, 11-Epiprostaglandin E1 is bound to plasma proteins, which help in its distribution to target tissues. The compound’s localization and accumulation in tissues depend on the expression of transporters and binding proteins .
Subcellular Localization
The subcellular localization of 11-Epiprostaglandin E1 is crucial for its activity. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals. Post-translational modifications, such as phosphorylation, can influence its localization and function. In some cells, 11-Epiprostaglandin E1 may also be found in the nucleus, where it can affect gene expression directly .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de BU-239 implique la réaction de la 2-(4,5-dihydroimidazol-2-yl)quinoxaline avec l'acide chlorhydrique. La voie de synthèse détaillée comprend les étapes suivantes :
Matières premières : La synthèse commence avec des matières premières disponibles dans le commerce telles que la quinoxaline et le dihydroimidazole.
Conditions de réaction : La réaction est généralement effectuée dans un environnement anhydre pour empêcher toute réaction secondaire indésirable. L'utilisation de solvants tels que le dichlorométhane et le benzène est courante.
Catalyseurs et réactifs : Les réactifs courants comprennent le chlorothionoformate de phényle et la pyridine, qui sont utilisés pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle du chlorhydrate de BU-239 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à flux continu est courante dans les milieux industriels pour améliorer l'efficacité et la capacité d'adaptation.
Analyse Des Réactions Chimiques
Types de réactions
Le BU-239 subit diverses réactions chimiques, notamment :
Oxydation : Le BU-239 peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Le composé peut être réduit à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Substitution : Le BU-239 peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés comme agents réducteurs.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du BU-239 peut conduire à la formation d'oxydes de quinoxaline, tandis que la réduction peut donner des dérivés dihydro.
Applications de la recherche scientifique
Le chlorhydrate de BU-239 a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme ligand en chimie de coordination pour étudier les interactions métal-ligand.
Industrie : Le BU-239 est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers processus industriels.
Mécanisme d'action
Le BU-239 exerce ses effets en se liant aux récepteurs imidazolines I2. Cette liaison module l'activité de ces récepteurs, conduisant à divers effets en aval. Les cibles moléculaires comprennent des protéines et des enzymes spécifiques associées aux récepteurs imidazolines. Les voies impliquées dans le mécanisme d'action comprennent les voies de transduction du signal qui régulent les réponses cellulaires .
Comparaison Avec Des Composés Similaires
Composés similaires
Idazoxan : Un ligand bien connu du récepteur imidazoline utilisé dans diverses études pharmacologiques.
Unicité du BU-239
Le BU-239 est unique en raison de sa haute sélectivité et de son affinité pour les récepteurs imidazolines I2. Cela en fait un outil précieux dans la recherche pour étudier les rôles spécifiques de ces récepteurs sans effets hors cible importants. Sa structure chimique permet également des modifications qui peuvent conduire au développement de nouveaux dérivés avec des propriétés améliorées .
Propriétés
IUPAC Name |
7-[(1R,2R,3S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPRGQOIOIIMI-FZYGRIMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347932 | |
| Record name | 11-Epiprostaglandin E1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24570-01-2 | |
| Record name | 11-Epiprostaglandin E1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024570012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Epiprostaglandin E1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-EPIPROSTAGLANDIN E1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0DO49Q8Y4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




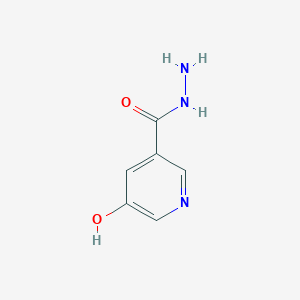

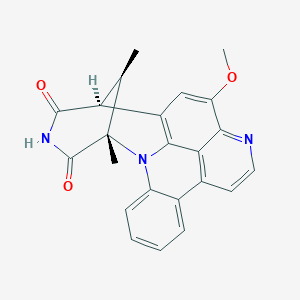

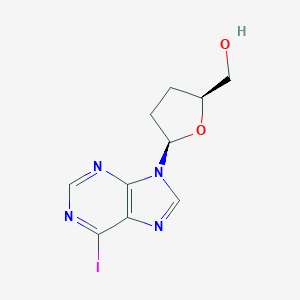

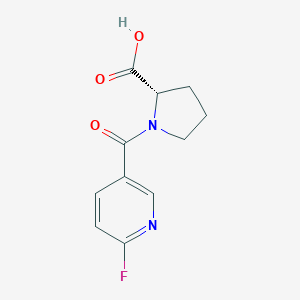
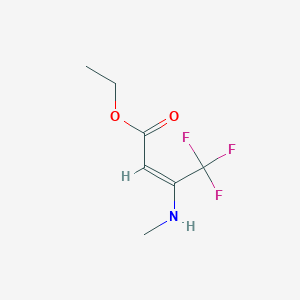
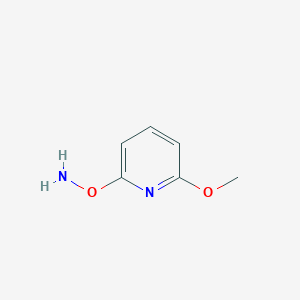
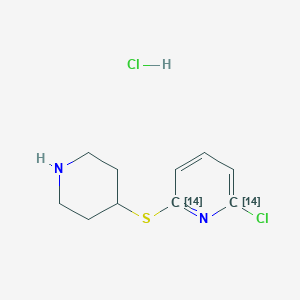
![2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide](/img/structure/B38929.png)
